8,10-Dioxa-1,4-diazaspiro[5.5]undecane
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Overview
Description
8,10-Dioxa-1,4-diazaspiro[5.5]undecane is a spiro compound characterized by a unique structure where two oxygen atoms and two nitrogen atoms are incorporated into a spirocyclic framework. This compound is part of a broader class of spiro compounds known for their intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Dioxa-1,4-diazaspiro[5.5]undecane typically involves multi-component reactions. One efficient method is the three-component one-pot reaction of aromatic aldehydes with urea and 2,2-butylidene-1,3-dioxane-4,6-dione or 2,2-pentylidene-1,3-dioxane-4,6-dione under solvent-free and catalyst-free conditions . The yields from this method range from 49% to 63% .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8,10-Dioxa-1,4-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for substitution reactions and various oxidizing agents for oxidation reactions . The conditions often involve mild temperatures and solvent-free environments to promote green chemistry principles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
8,10-Dioxa-1,4-diazaspiro[5.5]undecane has several applications in scientific research:
Mechanism of Action
The mechanism by which 8,10-Dioxa-1,4-diazaspiro[5.5]undecane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its cytotoxic effects are believed to result from its ability to interfere with cellular processes, potentially by binding to specific proteins or enzymes . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane-1,3-dithiane spiranes: These compounds share a similar spirocyclic structure but differ in the heteroatoms present.
Bis(1,3-oxathiane) spiranes: These compounds also have a spirocyclic framework but contain sulfur atoms instead of nitrogen.
Uniqueness
8,10-Dioxa-1,4-diazaspiro[5.5]undecane is unique due to its specific combination of oxygen and nitrogen atoms in the spirocyclic structure. This unique arrangement contributes to its distinct chemical and biological properties, setting it apart from other spiro compounds .
Properties
CAS No. |
219749-65-2 |
---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
8,10-dioxa-1,4-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C7H14N2O2/c1-2-9-7(3-8-1)4-10-6-11-5-7/h8-9H,1-6H2 |
InChI Key |
FVSDRCXPRNXLAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CN1)COCOC2 |
Origin of Product |
United States |
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